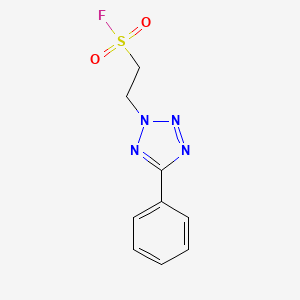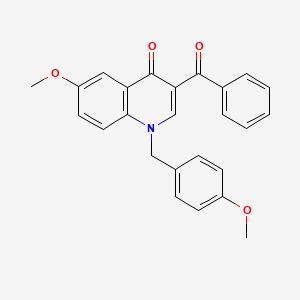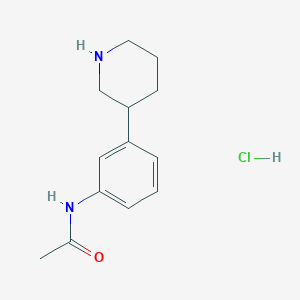![molecular formula C20H18F3N3O3 B2735619 Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1251569-13-7](/img/structure/B2735619.png)
Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate” is a complex chemical compound used in diverse scientific research applications. It’s a part of the 1,8-naphthyridines class of heterocyclic compounds, which have diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, the class to which this compound belongs, has been a subject of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Aplicaciones Científicas De Investigación
Cardioselectivity and Beta-Adrenoceptor Blocking
Research indicates that certain compounds with similar structures exhibit cardioselectivity when interacting with beta-adrenoceptors. The presence of specific substituents affects their binding and efficacy, suggesting potential applications in cardiovascular disease treatment and understanding heart rate modulation mechanisms (Rzeszotarski et al., 1983).
Anticancer and Kinase Inhibition Activities
Derivatives of compounds structurally similar to the one have shown inhibitory activity against Src kinase, a protein associated with cancer progression. These findings suggest applications in cancer therapy, particularly for breast carcinoma, by designing inhibitors targeting specific kinases (Sharma et al., 2010).
Antibacterial Properties
Naphthyridine derivatives have been investigated for their antibacterial properties, with certain compounds demonstrating significant activity against bacterial strains. This suggests their potential application in developing new antibacterial agents to address drug resistance and treat bacterial infections (Egawa et al., 1984).
Antioxidant and Modulatory Activities
The investigation into the pharmacological properties of certain naphthyridine derivatives highlights their potential as antibacterial agents and their role in modulating bacterial resistance when combined with other antibiotics. This research opens avenues for the development of therapeutic alternatives to combat bacterial resistance and reduce antibiotic side effects (Figueredo et al., 2020).
Synthesis and Chemical Reactivity
Studies on the synthesis and reactivity of compounds with similar structures offer insights into the development of new materials with potential applications in various industries, including pharmaceuticals and materials science. Understanding the synthesis pathways and reactivity can aid in designing compounds with desired properties for specific applications (Aleksandrov & El’chaninov, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-11(2)28-19(27)16-10-24-18-15(8-7-12(3)25-18)17(16)26-13-5-4-6-14(9-13)29-20(21,22)23/h4-11H,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMTGYVSOMETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC(F)(F)F)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


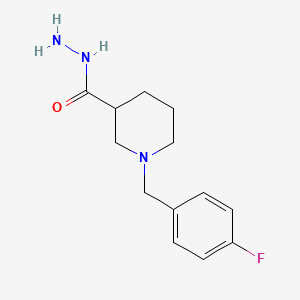
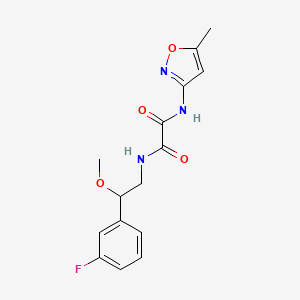
![2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid](/img/structure/B2735539.png)


![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)
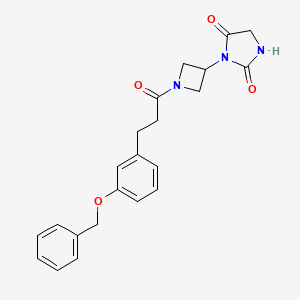
![1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2735552.png)
